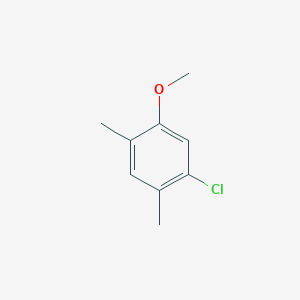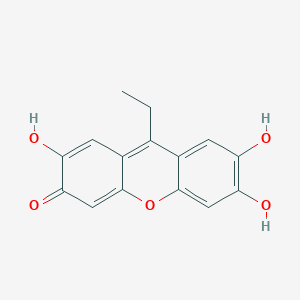
9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one is a chemical compound known for its unique structure and properties. It belongs to the class of xanthones, which are oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6,7-trihydroxyxanthone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters .
科学的研究の応用
9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound exhibits biological activities such as antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with various molecular targets. The hydroxyl groups in its structure allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to its observed effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
Similar Compounds
2,6,7-Trihydroxy-9-phenylisoxanthen-3-one: Similar in structure but with a phenyl group instead of an ethyl group.
9-Phenyl-2,3,7-trihydroxy-6-fluorone: Contains a phenyl group and a fluorine atom, exhibiting different chemical properties
Uniqueness
9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group influences its solubility, reactivity, and interaction with biological targets, differentiating it from other xanthone derivatives .
特性
CAS番号 |
76110-19-5 |
|---|---|
分子式 |
C15H12O5 |
分子量 |
272.25 g/mol |
IUPAC名 |
9-ethyl-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C15H12O5/c1-2-7-8-3-10(16)12(18)5-14(8)20-15-6-13(19)11(17)4-9(7)15/h3-6,16-18H,2H2,1H3 |
InChIキー |
SSMUUWRIRORPSK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C31)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


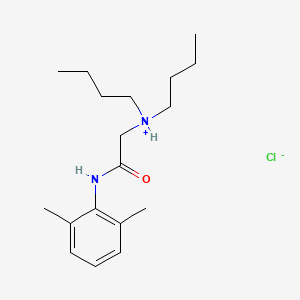
![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)
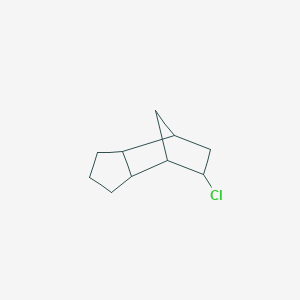
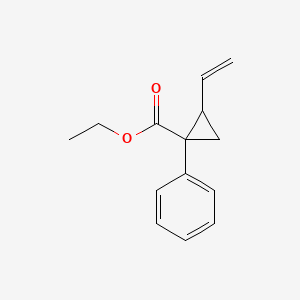
![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)
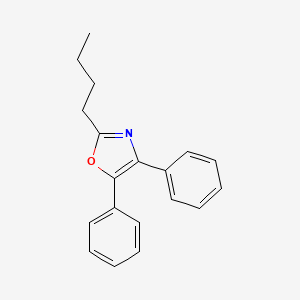
![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)
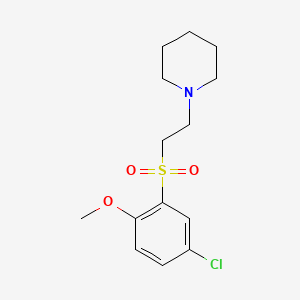
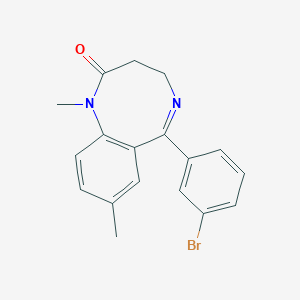
![2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride](/img/structure/B14442002.png)
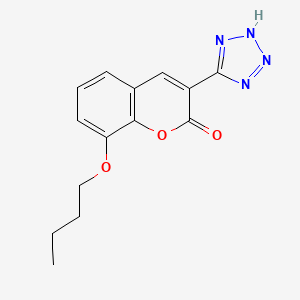
![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)

